7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole
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Overview
Description
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole is a heterocyclic compound that features an iodine atom attached to a pyrazolo[1,5-a]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole typically involves the iodination of a preformed pyrazolo[1,5-a]imidazole scaffold. One common method includes the reaction of pyrazolo[1,5-a]imidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]imidazole ring.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted pyrazolo[1,5-a]imidazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The iodine atom can enhance the compound’s binding affinity to its targets, thereby increasing its potency and selectivity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole core but differ in the position of the fused ring and the substituents.
Imidazo[1,2-a]pyrimidines: These compounds have a similar imidazole ring but differ in the fused ring structure and functional groups.
Uniqueness: 7-Iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of the pyrazolo[1,5-a]imidazole core also contributes to its distinct properties compared to other heterocyclic compounds.
Properties
IUPAC Name |
7-iodo-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-4-3-8-9-2-1-7-5(4)9/h3,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXGRNFCLSOQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)I)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909324-91-9 |
Source
|
Record name | 7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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